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Compound of Interest

Compound Name: 8-Demethyl Ivabradine

Cat. No.: B584899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
8-Demethyl Ivabradine, a metabolite of the heart rate-lowering drug Ivabradine, is a

compound of significant interest in cardiovascular research and drug development. As a

hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, it shares the

pharmacological target of its parent compound. This technical guide provides a detailed

overview of 8-Demethyl Ivabradine, including its chemical properties, a proposed synthesis

pathway, and methodologies for its analytical and pharmacological characterization. This

document is intended to serve as a valuable resource for professionals engaged in the study of

Ivabradine metabolism, HCN channel pharmacology, and the development of related

cardiovascular therapies.

Chemical and Physical Properties
8-Demethyl Ivabradine is characterized by the following chemical identifiers and properties.

While comprehensive experimental data is not widely published, reference standards are

available from commercial suppliers who typically provide a certificate of analysis with detailed

characterization data.
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Property Value

CAS Number 304464-97-9[1][2][3][4]

Molecular Formula C₂₆H₃₄N₂O₅[1][2][3][4]

Molecular Weight 454.56 g/mol

IUPAC Name

(S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-

1(6),2,4-trien-7-yl)methyl)

(methyl)amino)propyl)-8-hydroxy-7-methoxy-

1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[2]

Synonyms S 33174[3]

Appearance Expected to be a solid

Solubility
Expected to be soluble in organic solvents such

as DMSO and methanol.

Synthesis and Preparation
A detailed, publicly available synthesis protocol for 8-Demethyl Ivabradine is not readily found

in the scientific literature. However, based on patents describing the synthesis of Ivabradine

impurities, a plausible synthetic route can be proposed. One such approach involves starting

from 3-hydroxy-4-methoxyphenylacetic acid. The following diagram outlines a potential multi-

step synthesis workflow.
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Figure 1. Proposed synthesis workflow for 8-Demethyl Ivabradine.
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Experimental Protocol (Hypothetical)
The following provides a generalized experimental protocol based on analogous syntheses of

Ivabradine and its impurities. Specific reagents, reaction conditions, and purification methods

would require empirical optimization.

Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of 3-hydroxy-4-

methoxyphenylacetic acid is protected, for example, as a benzyl ether, to prevent unwanted

side reactions in subsequent steps.

Amidation: The protected acid is then coupled with a suitable amine, such as 2,2-

dimethoxyethylamine, using a standard peptide coupling reagent like DCC or EDC/HOBt to

form the corresponding amide.

Cyclization: The resulting amide undergoes an intramolecular cyclization reaction, such as a

Bischler-Napieralski or Pictet-Spengler type reaction, to form the dihydrobenzazepinone ring

system.

Reduction: The intermediate is then reduced to form the tetrahydro-2H-benzo[d]azepin-2-one

core.

Alkylation: The nitrogen of the benzazepinone is alkylated with the appropriate side chain,

(S)-3-chloro-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-

amine, in the presence of a base.

Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield 8-
Demethyl Ivabradine.

Analytical Characterization
Comprehensive analytical characterization is crucial for confirming the identity, purity, and

stability of 8-Demethyl Ivabradine. Commercial suppliers of this compound as a reference

standard typically provide a data package that includes the following analyses.[2]
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Analytical Method Expected Data and Interpretation

¹H NMR

The proton NMR spectrum should be consistent

with the proposed structure, showing

characteristic signals for the aromatic, aliphatic,

and methoxy protons. The number of protons

and their splitting patterns would confirm the

connectivity of the molecule.

Mass Spectrometry (MS)

The mass spectrum should show a molecular

ion peak corresponding to the calculated

molecular weight of 8-Demethyl Ivabradine (m/z

454.56). High-resolution mass spectrometry

would provide the exact mass, confirming the

elemental composition.

High-Performance Liquid Chromatography

(HPLC)

HPLC analysis is used to determine the purity of

the compound. A single major peak with a

consistent retention time under defined

chromatographic conditions would indicate high

purity.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic

absorption bands for the functional groups

present, such as O-H stretching for the hydroxyl

group, C=O stretching for the amide, and C-O

stretching for the ether groups.

Certificate of Analysis (CoA)

A CoA from a reputable supplier will summarize

the results of these analyses and state the purity

of the compound.

Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 8-Demethyl Ivabradine,

similar to methods used for Ivabradine and its other metabolites.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer,

pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where the molecule exhibits strong absorbance

(e.g., around 286 nm, similar to Ivabradine).

Quantification: Purity is determined by the area percentage of the main peak relative to the

total peak area.

Mass Spectrometry (MS)

Mass spectral analysis can be performed using techniques such as electrospray ionization

(ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen

atoms.

Data Acquisition: Full scan mode to identify the molecular ion, and product ion scan (MS/MS)

to obtain fragmentation patterns for structural confirmation.

Pharmacology and Mechanism of Action
8-Demethyl Ivabradine is a metabolite of Ivabradine and is presumed to act as a blocker of

the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible

for the cardiac pacemaker "funny" current (Iƒ).[5] This current plays a crucial role in regulating

the heart rate.

Signaling Pathway
The pharmacological action of Ivabradine and its active metabolites is initiated by the blockade

of HCN channels in the sinoatrial node. This leads to a reduction in the slope of diastolic

depolarization, which in turn slows down the heart rate. The downstream effects of heart rate

reduction by Ivabradine have been shown to involve various signaling pathways related to

cardiac protection, including anti-inflammatory and anti-oxidative stress pathways.
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Figure 2. Proposed mechanism of action for 8-Demethyl Ivabradine.
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Experimental Protocols for Pharmacological Evaluation
In Vitro HCN Channel Blocking Assay

The activity of 8-Demethyl Ivabradine on HCN channels can be assessed using

electrophysiological techniques or high-throughput screening assays.

Patch-Clamp Electrophysiology: This is the gold standard for studying ion channel function.

Whole-cell patch-clamp recordings from cells expressing specific HCN channel isoforms

(e.g., HCN1, HCN2, HCN4) can be used to measure the effect of 8-Demethyl Ivabradine on

the Iƒ current. The concentration-response relationship can be determined to calculate the

IC₅₀ value.

Fluorescence-Based Assays: High-throughput screening can be performed using membrane

potential-sensitive dyes.[6] Changes in fluorescence upon channel opening and closing in

the presence of different concentrations of the compound can be used to determine its

blocking activity.

In Vivo Pharmacological Models

The effect of 8-Demethyl Ivabradine on heart rate can be evaluated in animal models.

Telemetry in Rodents: Freely moving rats or mice can be implanted with telemetric devices to

continuously monitor their electrocardiogram (ECG) and heart rate. The administration of 8-
Demethyl Ivabradine would be expected to cause a dose-dependent reduction in heart rate.

Quantitative Data
Currently, there is a lack of publicly available quantitative pharmacological data specifically for

8-Demethyl Ivabradine. The primary active metabolite of Ivabradine is reported to be N-

desmethyl ivabradine, which circulates at approximately 40% of the concentration of the parent

drug and is equipotent.[7] Similar quantitative studies would be required to determine the

relative potency and plasma concentrations of 8-Demethyl Ivabradine.
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Parameter 8-Demethyl Ivabradine
N-Desmethyl Ivabradine
(for comparison)

HCN Channel IC₅₀ Data not available Equipotent to Ivabradine

Plasma Concentration Data not available ~40% of Ivabradine

Pharmacokinetics Data not available Half-life of ~11 hours[7]

Conclusion
8-Demethyl Ivabradine is an important metabolite of Ivabradine that warrants further

investigation to fully elucidate its pharmacological profile and contribution to the overall

therapeutic effects of the parent drug. This technical guide provides a foundational

understanding of its chemical properties, a proposed synthetic route, and the necessary

analytical and pharmacological methods for its characterization. The information presented

herein is intended to facilitate further research into this compound and its potential role in

cardiovascular medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [8-Demethyl Ivabradine: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584899#8-demethyl-ivabradine-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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